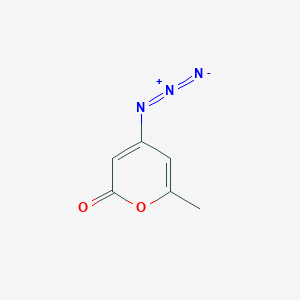
4-Azido-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Azido-6-methyl-2H-pyran-2-one (CAS: 132559-92-3) is a nitrogen-rich heterocyclic compound derived from the 2H-pyran-2-one scaffold. The 2H-pyran-2-one core is a six-membered lactone ring with one oxygen atom and a conjugated double bond system, enabling diverse reactivity in organic synthesis . The substitution of an azide (-N₃) group at the 4-position and a methyl group at the 6-position distinguishes this compound from simpler pyranones. The methyl group enhances lipophilicity, influencing solubility and pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Azido-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyran-2-one derivatives typically involves multicomponent reactions or functional group modifications. For example, 4-hydroxy-6-methyl-2H-pyran-2-one is synthesized via acid-catalyzed cyclization of dehydroacetic acid in 86% yield under controlled heating (130°C, H₂SO₄) . For the azido derivative, a substitution reaction could replace hydroxyl or other leaving groups with an azide moiety. Key factors include temperature control (to avoid azide decomposition) and stoichiometric excess of NaN₃ in polar aprotic solvents like DMF. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the azide product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and azide incorporation. For pyran-2-ones, characteristic carbonyl signals appear at δ 160–170 ppm in ¹³C NMR .
- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100–2200 cm⁻¹ .
- X-ray Crystallography : Resolve crystal structure ambiguities (e.g., substituent orientation) using monoclinic systems (space group P2₁/c) with unit cell parameters optimized for pyran-2-one derivatives .
Q. How should researchers assess the thermal and photolytic stability of 4-azido derivatives?
- Methodological Answer :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Azides are prone to exothermic decomposition; use inert atmospheres (N₂/Ar) during heating .
- Photolytic Stability : Expose samples to UV light (254–365 nm) in quartz cells and monitor degradation via HPLC. Use light-protected storage (amber vials, −20°C) for long-term stability .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathways for introducing the azide group into pyran-2-one scaffolds?
- Methodological Answer :
- DFT Calculations : Model transition states and activation energies for substitution reactions using Gaussian or ORCA software. Focus on nucleophilic attack by N₃⁻ on electrophilic carbons adjacent to electron-withdrawing groups (e.g., carbonyl).
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS to predict reaction rates and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for azido-pyran-2-one derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) with controls (e.g., ciprofloxacin for bacteria).
- Structure-Activity Relationships (SAR) : Correlate substituent positions (e.g., azide at C4 vs. methyl at C6) with bioactivity using multivariate regression analysis .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving 4-azido-pyran-2-ones?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and functional properties of 4-azido-6-methyl-2H-pyran-2-one are best understood through comparison with analogs in the 2H-pyran-2-one family and related heterocycles. Key differences in substituents, synthesis, and applications are summarized below.
Substituent-Driven Reactivity and Stability
Properties
Molecular Formula |
C6H5N3O2 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
4-azido-6-methylpyran-2-one |
InChI |
InChI=1S/C6H5N3O2/c1-4-2-5(8-9-7)3-6(10)11-4/h2-3H,1H3 |
InChI Key |
LEWYVSQLKLJMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















